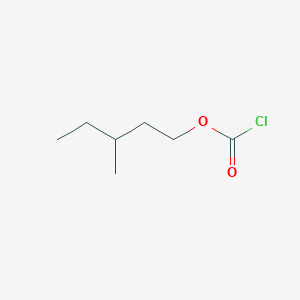

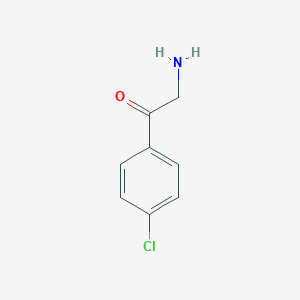

2-氨基-1-(4-氯苯基)乙酮

描述

The compound “2-Amino-1-(4-chlorophenyl)ethanone” and its analogs are of significant interest in the field of chemical research due to their potential applications in various domains, including medicinal chemistry. These compounds belong to a broader class of chemicals known for their versatile chemical and physical properties, making them suitable for a wide range of chemical reactions and studies.

Synthesis Analysis

The synthesis of related compounds, such as 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) , typically involves the implementation of the Delépine reaction, where an α-brominated intermediate is reacted with hexamethylenetetramine to afford the primary amine. This method indicates the potential synthetic pathways that could be applied to “2-Amino-1-(4-chlorophenyl)ethanone” (Power et al., 2015).

Molecular Structure Analysis

Studies on related structures have employed various analytical techniques, including X-ray crystallography , to determine molecular and crystal structures. These techniques offer insights into the molecular conformation, bonding patterns, and crystal packing, essential for understanding the chemical behavior of “2-Amino-1-(4-chlorophenyl)ethanone” (Zheng et al., 2014).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds similar to “2-Amino-1-(4-chlorophenyl)ethanone” have been explored through various reactions, including condensation reactions leading to heterocyclization and the formation of novel heterocycles with potential biological activity (Moskvina et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, play a crucial role in determining the application and handling of these compounds. Techniques like X-ray crystallography have revealed polymorphism in the crystal structures of related compounds, which could influence the physical properties of “2-Amino-1-(4-chlorophenyl)ethanone” (Zheng et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, have been studied in related compounds. These studies provide a foundational understanding of how “2-Amino-1-(4-chlorophenyl)ethanone” might behave in chemical syntheses and reactions (Moskvina et al., 2015).

科学研究应用

合成杂环化合物:2-氨基-1-(4-氯苯基)乙酮用于合成各种杂环化合物,如异黄酮、异氧唑、吡唑和氨基嘧啶,这些化合物在药物化学中具有潜在应用(Moskvina, Shilin, & Khilya, 2015)。

精神活性物质分析:该化合物已被鉴定为新型精神活性物质(NPS)分析中的一部分,如bk-2C-B,这对于了解这些物质可能带来的健康风险至关重要(Texter et al., 2018)。

二氢吲哚喹唑啉衍生物的形成:在化学反应中,2-氨基-1-(4-氯苯基)乙酮用于形成二氢吲哚喹唑啉衍生物,这对于药物的开发具有兴趣(Harano et al., 2007)。

抗菌应用:该化合物在合成表现出抗菌性质的杂环化合物中发挥作用,这对于药物开发和抗微生物抗性至关重要(Wanjari, 2020)。

抗炎药物潜力:它用于合成在临床前模型中显示出潜力的抗炎药物,有助于寻找新的治疗药物(Karande & Rathi, 2017)。

细胞毒性和抗癌研究:对2-氨基-1-(4-氯苯基)乙酮的某些衍生物进行了研究,以探究其潜在的细胞毒性和抗癌效果,这对于新的肿瘤治疗的发展至关重要(Hessien, Kadah, & Marzouk, 2009)。

药物分析:该化合物还用于药物化合物的鉴定和定量的分析方法中,有助于质量控制和药物开发(Lin et al., 1998)。

抗HIV研究:2-氨基-1-(4-氯苯基)乙酮的衍生物已被探索用于抑制HIV-1逆转录酶,这对于治疗HIV/AIDS至关重要(Chander et al., 2017)。

缓蚀研究:该化合物被研究用于作为缓蚀剂,这在材料科学和工业应用中至关重要(Kaya et al., 2016)。

手性中间体的合成:它用于生物转化过程中合成手性中间体,这对于某些药物的生产至关重要(Miao et al., 2019)。

安全和危害

属性

IUPAC Name |

2-amino-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFWACLIANOVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-chlorophenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)

![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)

![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)

![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)

![(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B52772.png)